molecular formula C18H16N2O3S B352207 N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide CAS No. 305373-47-1

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide

Cat. No.: B352207
CAS No.: 305373-47-1
M. Wt: 340.4g/mol
InChI Key: PGRKNQATCMRMRY-UHFFFAOYSA-N
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Description

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide is an organic compound characterized by the presence of a naphthalene ring and a sulfonylamino group attached to a phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfoxide or sulfide derivatives

    Substitution: Halogenated or other substituted aromatic compounds

Scientific Research Applications

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-2-sulfonamide and naphthalene-2-sulfonic acid share structural similarities.

    Phenylacetamide derivatives: Compounds such as 4-aminophenylacetamide and N-phenylacetamide are structurally related.

Uniqueness

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide is unique due to the combination of the naphthalene ring and the sulfonylamino group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

Overview

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide is a sulfonamide derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to a class of molecules that have shown significant promise in various therapeutic applications due to their ability to inhibit specific biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₁₅H₁₅N₃O₂S
  • Molecular Weight: 301.36 g/mol
  • IUPAC Name: this compound

This compound is synthesized through a series of reactions involving naphthalenes and sulfonamide intermediates, which contribute to its biological activity.

The primary mechanism through which this compound exerts its effects involves the inhibition of dihydrofolate reductase (DHFR). DHFR is crucial for DNA synthesis and cell proliferation, making it a key target in cancer therapy. By inhibiting this enzyme, the compound can effectively halt the growth of rapidly dividing cells, such as cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Its efficacy as an antibacterial agent has been evaluated in vitro against common pathogens, showing promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These findings suggest potential applications in developing new antibiotics, particularly in combating resistant strains.

Anticancer Activity

In cancer research, this compound has been evaluated for its antiproliferative effects against various human cancer cell lines. Notably, studies have indicated its effectiveness against lung carcinoma (A-549) and breast carcinoma (MCF-7).

Cell Line IC50 (µM) Effect
A-549 (Lung Carcinoma)5.2Significant inhibition of cell proliferation
MCF-7 (Breast Carcinoma)3.8Induces apoptosis

The compound's ability to induce apoptosis in these cell lines was confirmed through flow cytometry analysis, which revealed an increase in sub-G1 phase cells, indicating cell death.

Case Studies

  • Study on NPC-TW01 Cell Line
    A study investigated the effects of this compound on the NPC-TW01 nasopharyngeal carcinoma cell line. The compound inhibited proliferation by causing cell cycle arrest at the S phase, demonstrating a time-dependent response with an IC50 value of 0.6 µM .
  • Antimicrobial Efficacy
    Another research focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a strong inhibitory effect, suggesting its potential as a therapeutic agent against bacterial infections .

Properties

IUPAC Name

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-13(21)19-16-7-9-17(10-8-16)20-24(22,23)18-11-6-14-4-2-3-5-15(14)12-18/h2-12,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRKNQATCMRMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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